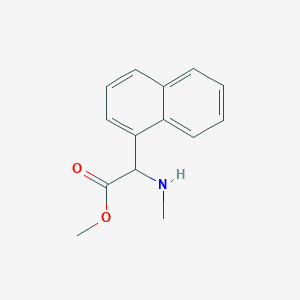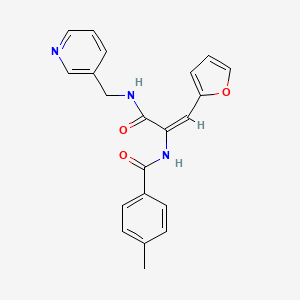
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that features a furan ring, a pyridine moiety, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Pyridine Moiety: The pyridine ring is often introduced via a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Enone System: The enone system is formed through an aldol condensation reaction.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction with 4-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The enone system can be reduced to form saturated ketones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Saturated ketones
Substitution: Substituted benzamides
Aplicaciones Científicas De Investigación
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-fibrotic agent.
Chemical Biology: Used in the design of novel heterocyclic compound libraries with potential biological activities.
Pharmacology: Evaluated for its inhibitory activity against specific enzymes and proteins.
Mecanismo De Acción
The mechanism of action of N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-2-yl Pyrimidine Derivatives: These compounds also feature a pyridine moiety and have been studied for their anti-fibrotic activities.
Benzamide Derivatives: Compounds with a benzamide group are known for their diverse pharmacological activities, including antimicrobial and antitumor properties.
Uniqueness
N-(1-(Furan-2-yl)-3-oxo-3-((pyridin-3-ylmethyl)amino)prop-1-en-2-yl)-4-methylbenzamide is unique due to its combination of a furan ring, pyridine moiety, and benzamide group, which confer distinct chemical and biological properties. Its potential as an anti-fibrotic agent and its ability to undergo various chemical reactions make it a valuable compound for further research and development.
Propiedades
Número CAS |
324562-04-1 |
|---|---|
Fórmula molecular |
C21H19N3O3 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(furan-2-yl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H19N3O3/c1-15-6-8-17(9-7-15)20(25)24-19(12-18-5-3-11-27-18)21(26)23-14-16-4-2-10-22-13-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-12+ |
Clave InChI |
DREYRWDAGXDFEW-XDHOZWIPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CN=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


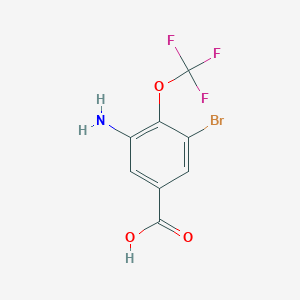
![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
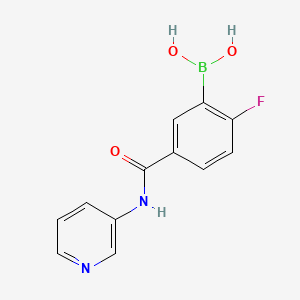
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)



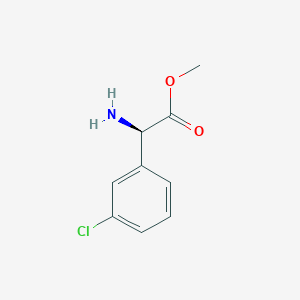
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
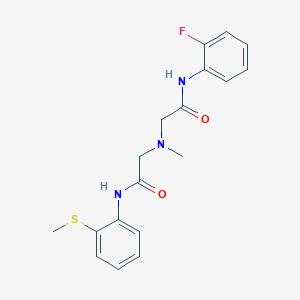
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)

